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Introduction
Deep Reactive Ion Etching (DRIE) is a critical technology for creating high-aspect-ratio micro

and nanostructures essential in various fields, including microelectromechanical systems

(MEMS), photonics, and biomedical devices.[1] While the Bosch process is a widely used DRIE

technique, it inherently produces scalloped sidewalls due to its alternating etching and

passivation steps.[2][3] For applications demanding exceptionally smooth vertical sidewalls,

such as optical waveguides and microfluidic devices, the cryogenic DRIE process presents a

superior alternative.[4][5]

This document provides a detailed overview and experimental protocols for implementing the

cryogenic DRIE process to achieve smooth, vertical sidewalls in silicon etching. The core of the

cryogenic DRIE process lies in cooling the substrate to temperatures typically between -80°C

and -120°C.[6] At these low temperatures, a thin passivation layer of silicon oxyfluoride

(SiOxFy) continuously forms on the feature sidewalls from the SF6 and O2 plasma chemistry.

[1][7][8] This passivation layer protects the sidewalls from lateral etching by fluorine radicals,

while ion bombardment at the trench bottom continues to drive the vertical etch, resulting in

highly anisotropic profiles with smooth surfaces.[9]
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The fundamental difference between the cryogenic and Bosch DRIE processes lies in the

passivation mechanism.

Bosch Process: Employs a time-multiplexed approach, alternating between an isotropic etch

step using SF6 plasma and a passivation step where a fluorocarbon polymer (typically

C4F8) is deposited on all surfaces.[5] The subsequent etch step removes the polymer from

the trench bottom, allowing for vertical etching, but the cyclical nature of this process results

in characteristic sidewall scalloping.[10]

Cryogenic Process: Involves a continuous etching and passivation process.[3] The substrate

is cooled to cryogenic temperatures, and a mixture of SF6 and O2 gases is used. The low

temperature facilitates the condensation of a thin SiOxFy passivation layer on the sidewalls,

which prevents lateral etching.[7][8] This continuous process avoids the scalloping effect,

leading to significantly smoother sidewalls.[2][3]

The choice between these processes depends on the specific application requirements. While

the Bosch process can offer higher etch rates, the cryogenic process is favored for applications

where sidewall smoothness is paramount.[8]

Key Process Parameters and Their Effects
The successful implementation of a cryogenic DRIE process for smooth sidewalls requires

precise control over several key parameters. The interplay of these parameters determines the

final etch profile, including sidewall angle, roughness, and etch rate.
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Parameter Typical Range Effect on Etch Profile

Substrate Temperature -80°C to -120°C

Lower temperatures generally

lead to more effective

passivation and smoother

sidewalls. However,

excessively low temperatures

can cause mask cracking.[1][6]

Temperature also influences

the sidewall angle, with lower

temperatures potentially

leading to a negative taper.[6]

O2 Flow Rate (% of total

SF6+O2)
10% to 25%

The oxygen concentration is

critical for forming the SiOxFy

passivation layer. Insufficient

O2 leads to undercutting and

rough sidewalls, while

excessive O2 can reduce the

etch rate and lead to a positive

taper.[6] A notable 10° shift in

sidewall tapering can be

observed by altering the O2

flow rate.[6]

ICP Power 500 W to 2000 W

Inductively Coupled Plasma

(ICP) power primarily controls

the plasma density and the

generation of reactive species

(fluorine radicals). Higher ICP

power generally increases the

etch rate.

RF Bias Power 5 W to 50 W Radio Frequency (RF) bias

power controls the energy of

ions bombarding the substrate.

Higher bias power increases

the directionality of the etch

but can also lead to increased
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physical sputtering and

potentially rougher surfaces if

not optimized.

Process Pressure 5 mTorr to 20 mTorr

Process pressure affects the

mean free path of ions and

radicals. Lower pressures lead

to more directional ion

bombardment and can

improve anisotropy.[11]

Experimental Protocols
The following protocols provide a starting point for developing a cryogenic DRIE process for

smooth sidewalls. It is important to note that optimal parameters will vary depending on the

specific DRIE system, substrate type, and desired feature dimensions.

General Wafer Preparation
Substrate: Standard single-crystal silicon wafers are typically used.

Masking: A hard mask, such as silicon dioxide (SiO2) or a metal layer (e.g., Cr), is

recommended due to the potential for photoresist cracking at cryogenic temperatures.[4]

Cleaning: Prior to processing, ensure the wafer is thoroughly cleaned to remove any organic

or particulate contamination. Standard RCA cleaning or an oxygen plasma ash is

recommended.

Baseline Cryogenic DRIE Protocol for Smooth Sidewalls
This protocol is designed to produce vertical and smooth sidewalls for features in the

micrometer range.

Equipment: Inductively Coupled Plasma (ICP) Deep Reactive Ion Etcher with a cryogenic stage

(e.g., Oxford PlasmaPro 100 Estrelas).[6]

Process Parameters:
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Parameter Value

SF6 Flow Rate 50 sccm

O2 Flow Rate 10 sccm (16.7% of total flow)

ICP Power 1000 W

RF Bias Power 15 W

Process Pressure 10 mTorr

Substrate Temperature -100 °C

Etch Time
Dependent on desired etch depth (e.g., 8.5

minutes for ~25-30 µm depth)[6]

Procedure:

Load the prepared wafer onto the cryogenic stage of the DRIE system.

Pump down the chamber to the base pressure.

Cool the stage to the setpoint temperature of -100°C and allow it to stabilize.

Introduce the process gases (SF6 and O2) at the specified flow rates.

Allow the chamber pressure to stabilize at 10 mTorr.

Strike the plasma by applying the specified ICP and RF bias powers.

Etch for the predetermined time to achieve the desired depth.

After the etch is complete, turn off the plasma and gas flows.

Vent the chamber and warm the substrate to room temperature before unloading. The

SiOxFy passivation layer will evaporate during this warming step, leaving a clean surface.[7]
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To fine-tune the sidewall profile, systematically vary the key parameters around the baseline

protocol.

Effect of Temperature:

Temperature Expected Outcome

-80°C
Positive taper with potential "bottling" at the

feature opening.[6]

-90°C Slightly positive taper.[6]

-100°C Directionally vertical etch profile.[6]

-110°C
Slightly negative taper with potential for

crystallographic faceting.[6]

-120°C Increased negative tapering.[6]

Effect of O2 Percentage:

O2 Percentage Expected Outcome

10% Negatively tapered profile with faceting.[6]

12.6% Negatively tapered profile.[6]

16.7% Directionally vertical etch profile.[6]

20.4% Slightly positively tapered profile.[6]

22.4% Increased positive tapering.[6]

Visualizations
Cryogenic DRIE Process Workflow
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Caption: Workflow for the cryogenic DRIE process.
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Sidewall Passivation Mechanism in Cryogenic DRIE
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Caption: Passivation and etching mechanisms in cryogenic DRIE.
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Issue Possible Cause(s) Suggested Solution(s)

Rough Sidewalls

Insufficient passivation (O2

flow too low), Temperature too

high, RF bias too high.

Increase O2 flow rate,

Decrease substrate

temperature, Reduce RF bias

power.

Positive Taper
Excessive passivation (O2 flow

too high), Temperature too low.

Decrease O2 flow rate,

Increase substrate

temperature.

Negative Taper (Undercut)

Insufficient passivation (O2

flow too low), Temperature too

high.

Increase O2 flow rate,

Decrease substrate

temperature.

Mask Cracking
Thermal stress due to

cryogenic temperatures.

Use a hard mask (e.g., SiO2,

Cr) instead of photoresist.

Ensure slow and controlled

cooling and warming ramps if

possible.

Low Etch Rate

O2 flow too high, ICP power

too low, Process pressure too

high.

Decrease O2 flow rate,

Increase ICP power, Decrease

process pressure.

Conclusion
The cryogenic DRIE process is a powerful technique for fabricating silicon micro and

nanostructures with exceptionally smooth and vertical sidewalls.[6] By carefully controlling key

parameters such as substrate temperature, O2 concentration, and plasma power, researchers

can achieve high-fidelity etches suitable for a wide range of demanding applications. The

protocols and data presented in this application note provide a solid foundation for developing

and optimizing a robust cryogenic DRIE process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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